molecular formula C20H21F2NO4S B14947964 ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B14947964
M. Wt: 409.4 g/mol
InChI Key: KGRNEDZTDIGXRC-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclohepta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohepta[b]thiophene core: This can be achieved through a series of cyclization reactions.

    Introduction of the difluorophenoxy group: This step involves the reaction of the cyclohepta[b]thiophene intermediate with 2,4-difluorophenol under suitable conditions.

    Acetylation and esterification: The final steps involve acetylation of the amino group and esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The difluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The difluorophenoxy group can interact with hydrophobic pockets in proteins, while the cyclohepta[b]thiophene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl 2-{[2-(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate lies in its cyclohepta[b]thiophene core, which provides distinct electronic and steric properties compared to other thiophene derivatives. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C20H21F2NO4S

Molecular Weight

409.4 g/mol

IUPAC Name

ethyl 2-[[2-(2,4-difluorophenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H21F2NO4S/c1-2-26-20(25)18-13-6-4-3-5-7-16(13)28-19(18)23-17(24)11-27-15-9-8-12(21)10-14(15)22/h8-10H,2-7,11H2,1H3,(H,23,24)

InChI Key

KGRNEDZTDIGXRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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